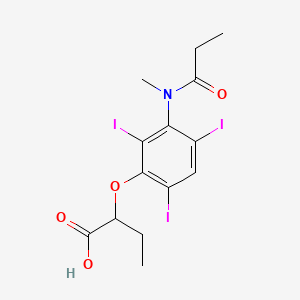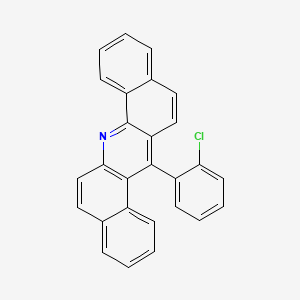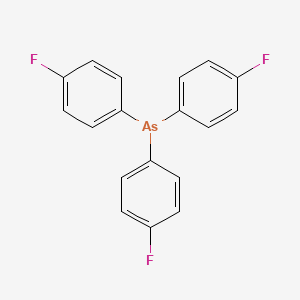
Tris(4-fluorophenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-fluorophenyl)arsane: is an organoarsenic compound with the chemical formula As(C6H4F)3 It consists of an arsenic atom bonded to three 4-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-fluorophenyl)arsane can be synthesized through the reaction of 4-fluorophenylmagnesium bromide with arsenic trichloride . The reaction typically proceeds as follows:
- Preparation of 4-fluorophenylmagnesium bromide by reacting 4-fluorobromobenzene with magnesium in anhydrous ether .
- Addition of arsenic trichloride to the prepared Grignard reagent under an inert atmosphere.
- The reaction mixture is then stirred and heated to facilitate the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tris(4-fluorophenyl)arsane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tris(4-fluorophenyl)arsine oxide.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: Tris(4-fluorophenyl)arsine oxide.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Tris(4-fluorophenyl)arsane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tris(4-fluorophenyl)arsane involves its interaction with molecular targets such as enzymes and proteins . The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its cytotoxic effects are attributed to its ability to disrupt cellular processes by binding to critical biomolecules .
Comparison with Similar Compounds
- Tris(4-fluorophenyl)phosphine
- Tris(4-fluorophenyl)antimony
- Tris(4-fluorophenyl)bismuth
Comparison:
- Tris(4-fluorophenyl)phosphine: Similar in structure but contains phosphorus instead of arsenic. It is used as a ligand in catalysis and has different reactivity and applications .
- Tris(4-fluorophenyl)antimony: Contains antimony and exhibits different chemical properties and biological activities .
- Tris(4-fluorophenyl)bismuth: Contains bismuth and is used in medicinal chemistry for its unique pharmacological properties .
Properties
CAS No. |
31734-75-5 |
|---|---|
Molecular Formula |
C18H12AsF3 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
tris(4-fluorophenyl)arsane |
InChI |
InChI=1S/C18H12AsF3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H |
InChI Key |
ODOGQLYYFBNBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[As](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


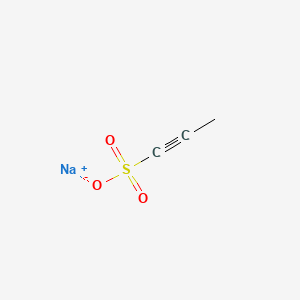
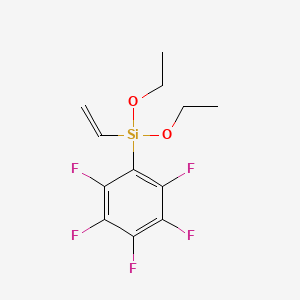
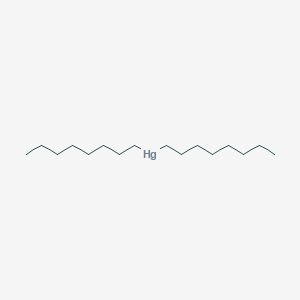
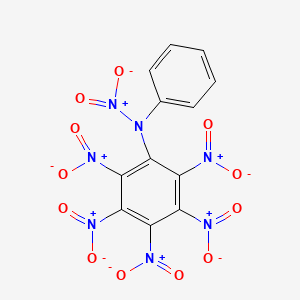
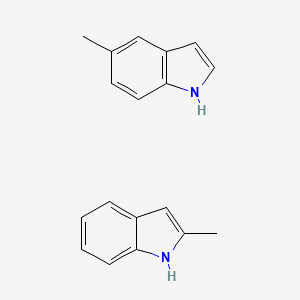
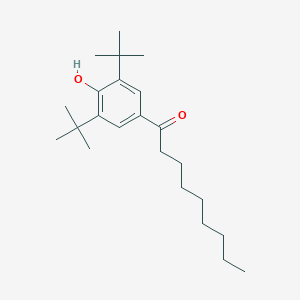

![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)
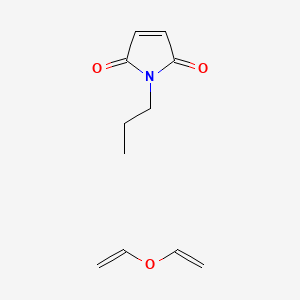
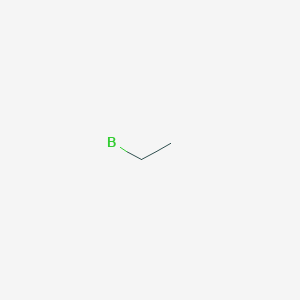
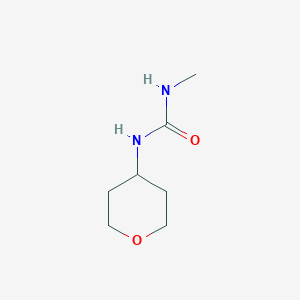
![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
